![molecular formula C19H16ClFN2O3 B2490509 6-chloro-4-[1-(4-fluorophényl)éthylamino]-2-oxo-1H-quinoline-3-carboxylate de méthyle CAS No. 1251597-17-7](/img/no-structure.png)
6-chloro-4-[1-(4-fluorophényl)éthylamino]-2-oxo-1H-quinoline-3-carboxylate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Quinoline derivatives are synthesized through various methods, including the practical synthesis of related compounds, as illustrated by Matsuoka et al. (1997), who developed a method for synthesizing ethyl 6,7-difluoro-1-methyl-4-oxo-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate, highlighting crucial steps like chlorination and intramolecular cyclization (Matsuoka et al., 1997).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, a bicyclic compound consisting of a benzene ring fused to a pyridine ring. Advanced structural analysis techniques, including X-ray crystallography, are often employed to elucidate the detailed molecular structure of such compounds, providing insights into their chemical behavior and potential applications.
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, reflecting their complex chemical properties. Studies, such as those on the synthesis of ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, reveal the compound's potential as dyes for liquid crystal displays, indicating a wide range of chemical reactivity and applicability in different domains (Bojinov & Grabchev, 2003).
Applications De Recherche Scientifique
- Le 6-chloro-4-[1-(4-fluorophényl)éthylamino]-2-oxo-1H-quinoline-3-carboxylate de méthyle a montré un potentiel prometteur en tant qu'agent anticancéreux. Les chercheurs ont étudié ses effets sur les lignées cellulaires cancéreuses, en particulier en inhibant la croissance tumorale et en induisant l'apoptose. Des études plus approfondies explorent son mécanisme d'action et ses applications cliniques potentielles .
- Ce composé présente une activité antibactérienne contre certaines souches bactériennes. Les recherches se sont concentrées sur son efficacité contre les bactéries résistantes aux médicaments, ce qui en fait un candidat potentiel pour de nouveaux antibiotiques .
- Les chercheurs ont exploré les propriétés anti-inflammatoires du this compound. Il peut moduler les voies inflammatoires, ce qui le rend pertinent pour des affections telles que la polyarthrite rhumatoïde et les maladies inflammatoires de l'intestin .
- Le composé a été étudié pour ses effets de blocage des canaux calciques. Ces propriétés pourraient être pertinentes dans la recherche cardiovasculaire, en particulier pour la gestion de l'hypertension et des arythmies .
- Des investigations préliminaires suggèrent que ce composé peut avoir des propriétés analgésiques. Les chercheurs ont exploré ses effets sur les voies de la douleur, ce qui pourrait conduire à de nouvelles stratégies de gestion de la douleur .
- La leishmaniose, causée par des parasites protozoaires, est une maladie tropicale négligée. Le this compound a été évalué pour ses effets antileishmaniens, offrant potentiellement de nouvelles options thérapeutiques .
Activité anticancéreuse
Propriétés antibactériennes
Effets anti-inflammatoires
Antagonisme des canaux calciques
Potentiel analgésique
Activité antileishmanienne
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl 6-chloro-4-[1-(4-fluorophenyl)ethylamino]-2-oxo-1H-quinoline-3-carboxylate' involves the synthesis of the intermediate compounds followed by the final coupling reaction to form the target compound.", "Starting Materials": [ "4-fluoroacetophenone", "ethylamine", "2-chloro-3-nitrobenzoic acid", "methylamine", "2-amino-4-chloro-6-methoxyquinoline" ], "Reaction": [ "Step 1: Synthesis of 4-[1-(4-fluorophenyl)ethylamino]-2-oxo-1H-quinoline-3-carboxylic acid by reacting 4-fluoroacetophenone with ethylamine to form 1-(4-fluorophenyl)ethylamine, which is then reacted with 2-amino-4-chloro-6-methoxyquinoline to form the intermediate compound.", "Step 2: Reduction of 2-chloro-3-nitrobenzoic acid to 2-chloro-3-aminobenzoic acid using a reducing agent such as sodium dithionite.", "Step 3: Synthesis of methyl 2-chloro-3-aminobenzoate by reacting 2-chloro-3-aminobenzoic acid with methylamine.", "Step 4: Synthesis of methyl 6-chloro-4-[1-(4-fluorophenyl)ethylamino]-2-oxo-1H-quinoline-3-carboxylate by coupling the intermediate compounds obtained in steps 1 and 3 using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP)." ] } | |
Numéro CAS |
1251597-17-7 |
Formule moléculaire |
C19H16ClFN2O3 |
Poids moléculaire |
374.8 |
Nom IUPAC |
methyl 6-chloro-4-[1-(4-fluorophenyl)ethylamino]-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C19H16ClFN2O3/c1-10(11-3-6-13(21)7-4-11)22-17-14-9-12(20)5-8-15(14)23-18(24)16(17)19(25)26-2/h3-10H,1-2H3,(H2,22,23,24) |
Clé InChI |
KOAJCCCPDPXHMX-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)F)NC2=C(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)OC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



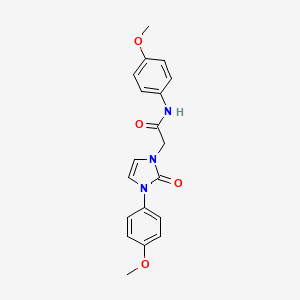
![1-(4-fluorophenyl)-4-(4-methoxyphenoxy)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2490430.png)
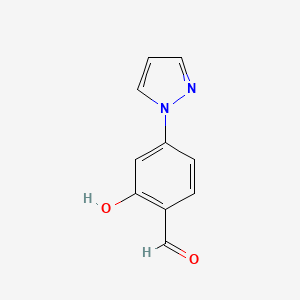
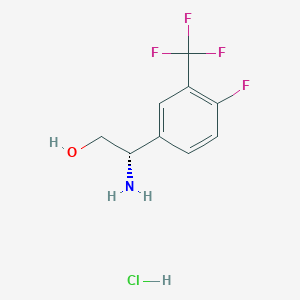
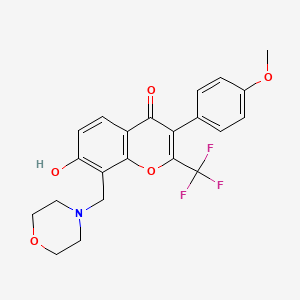
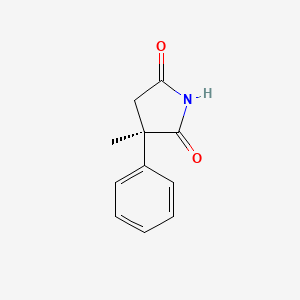

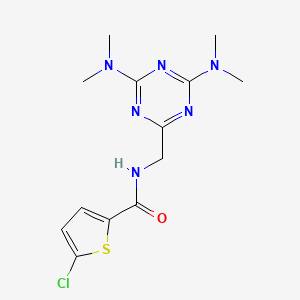
![3-[(2,4-dichlorobenzyl)oxy]-N'-[imino(2-pyridinyl)methyl]-2-thiophenecarbohydrazide](/img/structure/B2490440.png)
![(E)-3-(benzylsulfonyl)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2490442.png)


![3-amino-N-(4-methyl-1,3-thiazol-2-yl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2490449.png)